3-Phenyl-3-(trifluoromethyl)diaziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

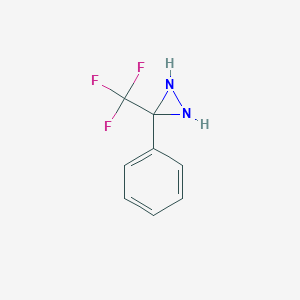

3-Phenyl-3-(trifluoromethyl)diaziridine is a chemical compound with the molecular formula C8H7F3N2 and a molecular weight of 188.15 g/mol This compound is characterized by a three-membered ring containing two nitrogen atoms and a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine typically involves the reaction of phenylhydrazine with trifluoromethyl ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the diaziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.

Reduction: Reduction of the diaziridine ring can lead to the formation of hydrazines.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed under appropriate conditions.

Major Products

Oxidation: Formation of diazirines.

Reduction: Formation of hydrazines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3-(trifluoromethyl)diaziridine has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of diazirines, which are important in photoaffinity labeling.

Biology: Employed in the study of enzyme mechanisms and protein interactions through photoaffinity labeling.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)diaziridine involves its ability to form highly reactive intermediates such as carbenes and nitrenes upon photolysis . These intermediates can covalently bind to biological macromolecules, allowing for the study of molecular interactions and the identification of binding sites. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound particularly useful in photoaffinity labeling experiments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenyl-3-(trifluoromethyl)diazirine: Similar in structure but contains a diazirine ring instead of a diaziridine ring.

3-Phenyl-3-(difluoromethyl)diaziridine: Contains a difluoromethyl group instead of a trifluoromethyl group.

3-Phenyl-3-(trifluoromethyl)hydrazine: Lacks the diaziridine ring structure.

Uniqueness

3-Phenyl-3-(trifluoromethyl)diaziridine is unique due to its combination of a highly strained diaziridine ring and a trifluoromethyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications such as photoaffinity labeling and the synthesis of reactive intermediates .

Biologische Aktivität

3-Phenyl-3-(trifluoromethyl)diaziridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, toxicity, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a diaziridine ring, which is a five-membered heterocycle containing two nitrogen atoms. The trifluoromethyl group (-CF₃) attached to the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of diazirine derivatives through diazotization reactions. Advanced synthetic methods are often required to ensure high yields and purity, particularly when modifying the aromatic ring with trifluoroacetyl groups .

1. Toxicity Profile

Research indicates that this compound exhibits low toxicity in biological systems. It has been shown not to promote cell death in various assays, suggesting potential for safe use in biological applications . The compound's safety profile makes it an attractive candidate for further pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study focusing on related trifluoromethyl-substituted diazirines revealed their effectiveness against Staphylococcus aureus biofilms. The study reported that these compounds could disrupt biofilm formation at concentrations as low as 1 µg/mL . This finding underscores the potential application of this compound in treating infections caused by resistant bacteria.

Case Study 2: Photoreactivity

Another aspect of research has explored the photochemical properties of diazirines, including this compound. These compounds can undergo photolytic reactions upon exposure to UV light, leading to C–H insertion reactions that are valuable in synthetic organic chemistry . Such reactivity can be harnessed for targeted drug delivery systems or as photolabels in biochemical assays.

Comparative Analysis

The following table summarizes key findings related to the biological activity and properties of this compound compared to other related diazirine derivatives:

| Compound | Toxicity | Antimicrobial Activity (MIC) | Photoreactivity |

|---|---|---|---|

| This compound | Low | Not directly tested | Yes |

| Trifluoromethyl-substituted diazirines | Low | As low as 0.5 µg/mL | Yes |

| Conventional diazirines | Moderate | Varies | Limited |

Eigenschaften

IUPAC Name |

3-phenyl-3-(trifluoromethyl)diaziridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYOLIBOFIMVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(NN2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345432 |

Source

|

| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40618-96-0 |

Source

|

| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.